molecular formula C7H4FIO2 B6252185 3-fluoro-2-hydroxy-4-iodobenzaldehyde CAS No. 1822673-81-3

3-fluoro-2-hydroxy-4-iodobenzaldehyde

Cat. No.: B6252185
CAS No.: 1822673-81-3
M. Wt: 266.01 g/mol
InChI Key: PLTIQGSIRIGRCP-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H4FIO2 . It has a molecular weight of 266.01 .


Molecular Structure Analysis

The molecular structure of 3-fluoro-2-hydroxy-4-iodobenzaldehyde consists of a benzene ring substituted with a fluoro group at the 3rd position, a hydroxy group at the 4th position, and an iodine atom at the 2nd position .


Physical and Chemical Properties Analysis

3-Fluoro-4-hydroxy-2-iodobenzaldehyde has a predicted boiling point of 316.7±42.0 °C and a predicted density of 2.114±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . Its pKa is predicted to be 5.69±0.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related compounds often focuses on synthesis methods, chemical properties, and potential applications in creating pharmaceuticals, materials, or in chemical research as intermediates or catalysts. For example, studies have explored the practical synthesis of fluorinated biphenyl compounds, which are key intermediates for the manufacture of various pharmaceutical and chemical materials (Qiu et al., 2009).

Biological Activity and Medicinal Chemistry

  • Fluorinated compounds, including benzaldehydes, are of significant interest in medicinal chemistry due to their potential biological activities. For instance, the modification of molecules by adding fluorine atoms can enhance their pharmacological properties, including metabolic stability and binding affinity to biological targets (Hai‐Xia Song et al., 2018).

Material Science Applications

  • In material science, fluorinated aromatic compounds are utilized for their unique properties, such as thermal stability and chemical resistance. These compounds are used in the development of advanced materials, including polymers and liquid crystals, which have applications in various industries ranging from electronics to pharmaceuticals (M. Hird, 2007).

Environmental and Analytical Chemistry

  • The environmental fate, behavior, and analytical detection of fluorinated compounds, including their use as markers or probes in environmental samples, are subjects of research. These studies aim to understand the impact of such chemicals on ecosystems and to develop methods for their detection and quantification (Camille Haman et al., 2015).

Safety and Hazards

While specific safety and hazard information for 3-fluoro-2-hydroxy-4-iodobenzaldehyde is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-hydroxy-4-iodobenzaldehyde involves the conversion of 3-fluoro-4-iodophenol to 3-fluoro-2-hydroxy-4-iodobenzaldehyde through a series of reactions.", "Starting Materials": [ "3-fluoro-4-iodophenol", "Sodium hydroxide (NaOH)", "Sodium nitrite (NaNO2)", "Hydrochloric acid (HCl)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Chlorine (Cl2)", "Sodium hydroxide (NaOH)", "Sodium hypochlorite (NaClO)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Acetic anhydride (C4H6O3)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-iodophenol in a solution of NaOH and NaNO2 to form a diazonium salt.", "Step 2: Add HCl to the diazonium salt to form 3-fluoro-4-iodophenol-2-chloride.", "Step 3: Add NaHSO3 to the 3-fluoro-4-iodophenol-2-chloride to form 3-fluoro-4-iodophenol-2-sulfonate.", "Step 4: Heat the 3-fluoro-4-iodophenol-2-sulfonate with Na2CO3 to form 3-fluoro-4-iodophenol.", "Step 5: React 3-fluoro-4-iodophenol with Cl2 in the presence of NaOH to form 3-fluoro-4-iodo-2-chlorophenol.", "Step 6: React 3-fluoro-4-iodo-2-chlorophenol with NaOH and NaClO to form 3-fluoro-4-iodo-2-hydroxyphenol.", "Step 7: React 3-fluoro-4-iodo-2-hydroxyphenol with CH3COOH and NaOAc to form 3-fluoro-2-hydroxy-4-iodobenzaldehyde.", "Step 8: Purify the product using recrystallization or column chromatography." ] }

CAS No.

1822673-81-3

Molecular Formula

C7H4FIO2

Molecular Weight

266.01 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-iodobenzaldehyde

InChI

InChI=1S/C7H4FIO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H

InChI Key

PLTIQGSIRIGRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)I

Purity

0

Origin of Product

United States

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